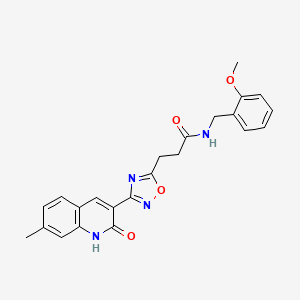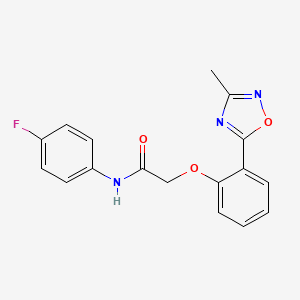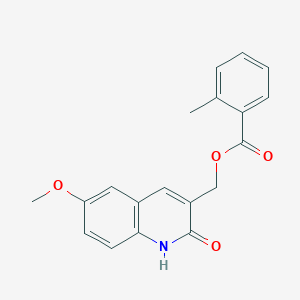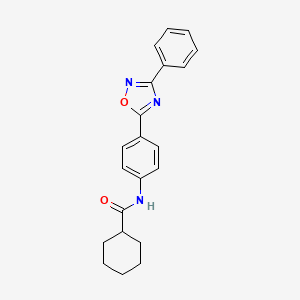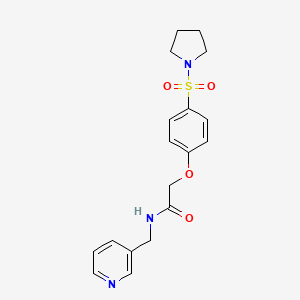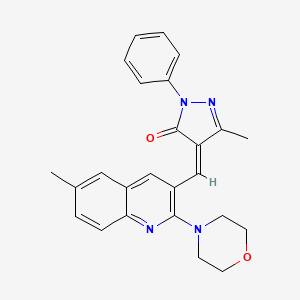![molecular formula C20H28N2O4S B7716860 4-methoxy-N-[(pyridin-2-yl)methyl]-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7716860.png)
4-methoxy-N-[(pyridin-2-yl)methyl]-3-(pyrrolidine-1-sulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N-[(pyridin-2-yl)methyl]-3-(pyrrolidine-1-sulfonyl)benzamide is a chemical compound that is widely used in scientific research. It is a potent and selective inhibitor of a class of enzymes called protein kinases, which play a crucial role in many cellular processes. The compound has been extensively studied for its potential applications in cancer research, as well as in the development of new drugs for a range of other diseases.
Mécanisme D'action
The mechanism of action of 4-methoxy-N-[(pyridin-2-yl)methyl]-3-(pyrrolidine-1-sulfonyl)benzamide involves the inhibition of protein kinases by binding to the ATP-binding site on the kinase. This prevents the kinase from phosphorylating its target proteins, which are involved in various cellular processes. The inhibition of protein kinases by this compound has been shown to have a range of effects on cellular signaling pathways, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific protein kinases that are inhibited by the compound. In general, the compound has been shown to have anti-inflammatory and anti-angiogenic effects, which may be useful in the treatment of cancer and other diseases. The compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells, which may be useful in the development of new cancer therapies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-methoxy-N-[(pyridin-2-yl)methyl]-3-(pyrrolidine-1-sulfonyl)benzamide in lab experiments is its potent and selective inhibition of protein kinases. This allows researchers to study the specific effects of inhibiting a particular kinase on cellular signaling pathways and cellular processes. However, one of the limitations of using this compound is its potential toxicity and off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are many potential future directions for research on 4-methoxy-N-[(pyridin-2-yl)methyl]-3-(pyrrolidine-1-sulfonyl)benzamide. One area of research could focus on the development of new cancer therapies based on the compound's ability to inhibit protein kinases involved in cancer development and progression. Another area of research could focus on the potential use of the compound in the treatment of other diseases, such as inflammatory disorders and cardiovascular disease. Additionally, further research could be conducted to investigate the potential off-target effects and toxicity of the compound, in order to better understand its safety profile and potential clinical applications.
Méthodes De Synthèse
The synthesis of 4-methoxy-N-[(pyridin-2-yl)methyl]-3-(pyrrolidine-1-sulfonyl)benzamide involves several steps, starting with the reaction of 2-bromo-5-methoxybenzoic acid with pyridine-2-methanol to form the corresponding ester. This is followed by a series of reactions involving the addition of various reagents, including pyrrolidine-1-sulfonyl chloride and N,N-dimethylformamide, to produce the final product.
Applications De Recherche Scientifique
The compound has been extensively studied for its potential applications in cancer research. It has been shown to be a potent inhibitor of several protein kinases that are involved in the development and progression of cancer, including the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR). In addition, the compound has been shown to have anti-inflammatory and anti-angiogenic properties, which may also be useful in the treatment of cancer.
Propriétés
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4S/c1-26-18-10-9-17(15-19(18)27(24,25)22-13-5-6-14-22)20(23)21-12-11-16-7-3-2-4-8-16/h7,9-10,15H,2-6,8,11-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBQZPXHAFVGKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCC2=CCCCC2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

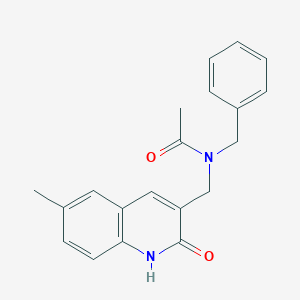

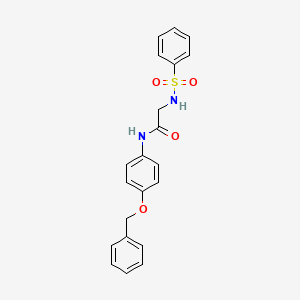
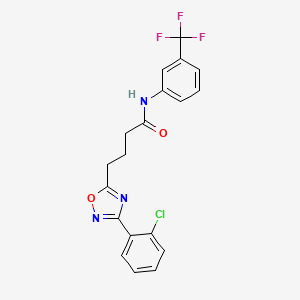
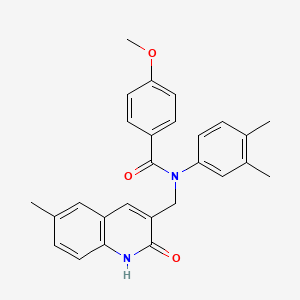
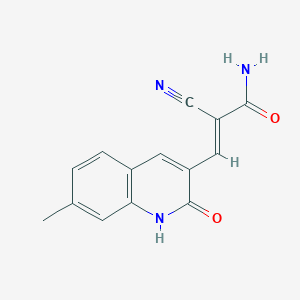
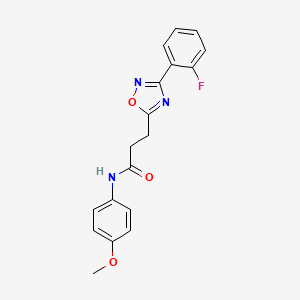
![methyl 2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)benzoate](/img/structure/B7716841.png)
